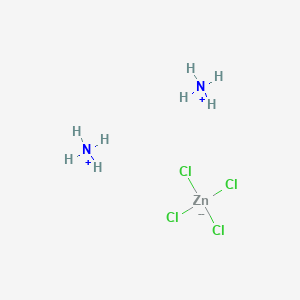
2-(2,4-dichlorophenyl)-1H-benzimidazole
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of the 2,4-dichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antifungal, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-(2,4-dichlorophenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
- 2-(2,4-difluorophenyl)-1H-benzimidazole
- 2-(2,4-dibromophenyl)-1H-benzimidazole
- 2-(2,4-dimethylphenyl)-1H-benzimidazole
Uniqueness
The presence of the 2,4-dichlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced stability and increased biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXAMYFMLSALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299208 | |
| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14225-79-7 | |
| Record name | 14225-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?
A1: this compound is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:
Q2: How does the crystal structure of this compound influence its properties?
A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)







